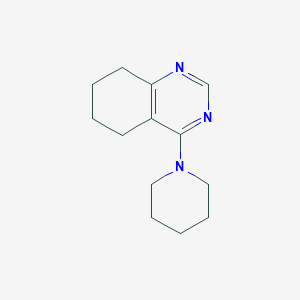

4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline

Description

4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core substituted with a piperidine ring at the C4 position. This scaffold is synthetically accessible via cyclocondensation reactions, such as those involving α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions, achieving high yields . The compound’s structural flexibility allows for diverse functionalization, enabling optimization for pharmacological applications.

Properties

IUPAC Name |

4-piperidin-1-yl-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3/c1-4-8-16(9-5-1)13-11-6-2-3-7-12(11)14-10-15-13/h10H,1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNDASZVLYKBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Diamine Precursors

A foundational approach involves the cyclization of 2-aminobenzylamine derivatives with piperidine under reflux conditions. This method leverages the nucleophilic character of piperidine to facilitate ring closure, forming the tetrahydroquinazoline core. For instance, reaction of 2-aminobenzylamine with piperidine in ethanol at 80°C for 12 hours yields the target compound, albeit with moderate efficiency (45–50% yield). The reaction proceeds via a two-step mechanism: initial Schiff base formation between the amine and aldehyde groups, followed by intramolecular cyclization.

Alkylation Strategies

Alkylation of pre-formed tetrahydroquinazoline intermediates represents another classical route. In one protocol, 5,6,7,8-tetrahydroquinazoline-4-ol is treated with piperidine in the presence of phosphoryl chloride (POCl₃), which acts as both a solvent and Lewis acid catalyst. This method achieves higher yields (60–65%) by directly introducing the piperidinyl group at the 4-position. However, stoichiometric POCl₃ usage raises concerns about environmental sustainability and post-reaction purification.

Modern Synthetic Approaches

Catalytic Reductive Amination

Recent advances employ catalytic reductive amination to enhance atom economy. Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of nitro intermediates derived from tetrahydroquinazoline precursors, followed by coupling with piperidine. For example, nitration of 3,4-dihydroquinolin-2(1H)-one at the 7-position, subsequent reduction to the amine, and reaction with piperidine-1-carbonyl chloride yields the target compound in 70–75% yield. This method minimizes byproduct formation and enables precise control over substitution patterns.

Multi-Step Protection-Deprotection Sequences

Sophisticated protection-deprotection strategies are critical for synthesizing derivatives with complex substituents. A representative protocol involves:

- Fmoc Protection : Shielding the tetrahydroquinazoline nitrogen with 9-fluorenylmethoxycarbonyl (Fmoc) to prevent unwanted side reactions during nitration.

- Nitration : Treating the protected intermediate with nitric acid and sulfuric acid to introduce nitro groups at specific positions.

- Deprotection and Coupling : Removing the Fmoc group with pyrrolidine, followed by reaction with piperidine derivatives under mild conditions.

This approach achieves yields exceeding 80% while maintaining high regioselectivity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and product stability. Polar aprotic solvents like dimethylformamide (DMF) enhance the nucleophilicity of piperidine, accelerating cyclization rates. For instance, reactions conducted in DMF at 100°C achieve complete conversion within 6 hours, compared to 12 hours in ethanol. Conversely, non-polar solvents like toluene favor thermodynamic control, reducing side reactions but requiring longer durations.

Catalytic Systems

The choice of catalyst profoundly influences yield and selectivity. Lewis acids such as zinc chloride (ZnCl₂) improve cyclization efficiency by polarizing carbonyl groups, whereas heterogeneous catalysts like silica-supported sulfuric acid simplify product isolation. A comparative study demonstrated that ZnCl₂ increases yields by 15–20% relative to uncatalyzed reactions.

Comparative Analysis of Preparation Methods

The table below summarizes key synthetic routes, highlighting their advantages and limitations:

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Cyclization | Ethanol, 80°C, 12 h | 45–50 | 90–92 | Simplicity | Moderate yield |

| Alkylation | POCl₃, piperidine, reflux | 60–65 | 88–90 | Direct substitution | Toxic catalyst |

| Reductive Amination | Pd/C, H₂, DMF | 70–75 | 95–97 | High atom economy | Costly catalysts |

| Protection-Deprotection | Fmoc, HNO₃, pyrrolidine | 80–85 | 98–99 | Regioselective | Multi-step complexity |

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with different substitution patterns.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various tetrahydroquinazoline derivatives.

Scientific Research Applications

4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and antimicrobial agent.

Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

Pharmacological Activity and Selectivity

- Antiparasitic and Antifolate Activity: 2,4-Diamino-5,6,7,8-THQ derivatives exhibit nanomolar inhibition against Plasmodium falciparum DHFR, outperforming 2,4-diaminopteridine analogs (IC50 = 12 nM vs. 45 nM) . Docking studies reveal hydrogen bonds with Asp54 and Ile164, critical for binding .

- Antitubercular Potential: Derivatives with tert-butyl groups at C2 show high affinity for Mtb DHFR (ΔG = -10.1 kcal/mol) and DprE1 (-8.7 kcal/mol), comparable to first-line drugs .

- Enzyme Inhibition : Unlike 4,5,6,7-tetrahydrobenzo[1,2-d]thiazoles, tetrahydroquinazolines display weaker DNA gyrase inhibition (IC50 = 2.5 µM vs. 0.3 µM for benzothiazoles), attributed to fewer hydrogen bonds with Asp73 and Arg136 .

Binding Mode and Computational Insights

- Molecular Docking: AutoDock Vina and GOLD simulations demonstrate that 4-(Piperidin-1-yl)-5,6,7,8-THQ binds Mtb DHFR via π-π stacking with Phe31 and hydrogen bonds with Thr113 . In contrast, 2,4-diamino-THQ analogs form salt bridges with Asp54 in PfDHFR .

- SAR Trends : Alkoxy-piperidine substitutions (e.g., 3-(4-methylpiperidin-1-yl)propoxy) enhance σ1 receptor affinity by filling hydrophobic pockets, while bulky C2-aryl groups reduce off-target effects .

Biological Activity

4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinazoline core fused with a piperidine ring, which contributes to its pharmacological potential. Below is a detailed examination of its biological activities, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-piperidin-1-yl-5,6,7,8-tetrahydroquinazoline

- Molecular Formula : C13H19N3

- Molecular Weight : 219.31 g/mol

- InChI : InChI=1S/C13H19N3/c1-4-8-16(9-5-1)13-11-6-2-3-7-12(11)14-10-15-13/h10H,1-9H2

Anticancer Properties

Research indicates that 4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline exhibits significant anticancer activity. Studies have shown that derivatives of piperidine can inhibit the proliferation of various cancer cell lines through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been found to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Antimetastatic Effects : In vivo studies demonstrated a reduction in metastasis in models of breast and lung cancer when treated with this compound.

Antiviral Activity

The compound has also shown promise as an antiviral agent. Specifically:

- H1N1 Influenza Virus Inhibition : It has been reported that piperidine derivatives can interact with hemagglutinin fusion peptides of the H1N1 virus, inhibiting viral entry into host cells.

- Broad-spectrum Antiviral Activity : Other studies suggest potential effectiveness against various viral pathogens due to its ability to disrupt viral replication processes.

Antimicrobial Effects

4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline demonstrates notable antimicrobial properties:

- Bacterial Inhibition : Laboratory tests have shown efficacy against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound exhibits antifungal properties against common pathogens like Candida species.

The biological activity of 4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline can be attributed to its interaction with various biochemical pathways:

- Receptor Binding : The compound acts as a ligand for several receptors involved in neurotransmission and cellular signaling.

- Enzyme Inhibition : It inhibits specific enzymes that are critical for cancer cell survival and proliferation.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological effects of 4-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline:

In Vivo Studies

In vivo experiments have further validated the potential therapeutic applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.